molecular formula C11H14ClNO B12441181 Ethyl 3-(4-chlorophenyl)propanimidate CAS No. 683742-36-1

Ethyl 3-(4-chlorophenyl)propanimidate

Cat. No.: B12441181
CAS No.: 683742-36-1
M. Wt: 211.69 g/mol
InChI Key: DKHVVHJKMNHGLH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)propanimidate is an organic compound with the molecular formula C11H14ClNO It is a derivative of propanimidate, featuring a 4-chlorophenyl group attached to the third carbon of the ethyl propanimidate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-chlorophenyl)propanimidate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the use of 4-chlorobenzylamine and ethyl chloroformate under similar conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)propanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the 4-chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)propanimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)propanimidate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)propanimidate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)propanimidate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(4-fluorophenyl)propanimidate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 3-(4-methylphenyl)propanimidate: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituent on the phenyl ring.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,13H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHVVHJKMNHGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566403
Record name Ethyl 3-(4-chlorophenyl)propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683742-36-1
Record name Ethyl 3-(4-chlorophenyl)propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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